molecular formula C16H21BrN2O2 B5459811 1-acetyl-N-(4-bromo-2-ethylphenyl)piperidine-4-carboxamide

1-acetyl-N-(4-bromo-2-ethylphenyl)piperidine-4-carboxamide

Cat. No.: B5459811
M. Wt: 353.25 g/mol
InChI Key: WAAQLWUYFIJANE-UHFFFAOYSA-N
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Description

1-Acetyl-N-(4-bromo-2-ethylphenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C16H21BrN2O2 and a molecular weight of 353.254 Da This compound is characterized by the presence of a piperidine ring substituted with an acetyl group, a bromine atom, and an ethylphenyl group

Properties

IUPAC Name

1-acetyl-N-(4-bromo-2-ethylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2/c1-3-12-10-14(17)4-5-15(12)18-16(21)13-6-8-19(9-7-13)11(2)20/h4-5,10,13H,3,6-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAQLWUYFIJANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NC(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-acetyl-N-(4-bromo-2-ethylphenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Ethylphenyl Substitution: The ethylphenyl group is introduced through a substitution reaction, often involving the use of ethylbenzene derivatives and appropriate catalysts.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Acetyl-N-(4-bromo-2-ethylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the acetyl group and formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions .

Scientific Research Applications

1-Acetyl-N-(4-bromo-2-ethylphenyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-bromo-2-ethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

1-Acetyl-N-(4-bromo-2-ethylphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-Acetyl-N-(4-chloro-2-ethylphenyl)piperidine-4-carboxamide: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical reactivity and biological activity.

    1-Acetyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide: This compound has a methyl group instead of an ethyl group, which may affect its physical and chemical properties.

    1-Acetyl-N-(4-bromo-2-ethylphenyl)piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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